Icopezil
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Overview
Description
Icopezil is a small molecule acetylcholinesterase inhibitor primarily used in the study of neurological disorders, particularly Alzheimer’s disease . It is known for its ability to inhibit the enzyme acetylcholinesterase, which breaks down acetylcholine, a neurotransmitter essential for cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Icopezil involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the nucleophilic aromatic substitution reaction of diaryliodonium salt-based aldehyde precursor followed by reductive alkylation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: Icopezil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Icopezil has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study acetylcholinesterase inhibition and related chemical reactions.
Biology: Helps in understanding the role of acetylcholine in neurological processes.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease and other cognitive disorders.
Industry: Utilized in the development of diagnostic tools and imaging agents for neurological research.
Mechanism of Action
Icopezil exerts its effects by selectively inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The enhanced acetylcholine levels improve cognitive function and memory in patients with Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Tacrine: An older acetylcholinesterase inhibitor with similar applications but different pharmacokinetic properties.
Heptylphysostigmine: A compound with greater potency for butyrylcholinesterase over acetylcholinesterase.
Uniqueness of Icopezil: this compound is unique due to its high selectivity and potency for acetylcholinesterase inhibition. It has shown promising results in preclinical studies, particularly in enhancing cognitive function and memory . Additionally, its structural modifications, such as fluorine substitution, have been shown to affect its binding affinity and pharmacological properties .
Properties
CAS No. |
145508-78-7 |
---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one |
InChI |
InChI=1S/C23H25N3O2/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17/h1-5,12,14,16H,6-11,13,15H2,(H,24,27) |
InChI Key |
MTCMTKNMZCPKLX-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCC1CCC2=C3C=C4CC(=O)N=C4C=C3ON2)CC5=CC=CC=C5 |
SMILES |
C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5 |
Origin of Product |
United States |
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